Cas no 13623-85-3 (5,6,7,8-Tetrahydro-1,7-naphthyridine)
5,6,7,8-Tetrahydro-1,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 5,6,7,8-Tetrahydro-1,7-naphthyridine
- 1,7-Naphthyridine,5,6,7,8-tetrahydro-
- 5,6,7,8-Tetrahydro[[1,7]-naphthyridin
- 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE
- DTXSID40463357
- 13623-85-3
- SB11436
- AKOS000276569
- FT-0692650
- P10652
- AS-50590
- SCHEMBL588622
- PB14621
- EN300-184380
- A807046
- MFCD08752597
- SY022122
- SRQJSMFCZYZSLB-UHFFFAOYSA-N
- J-516482
- 1,7-Naphthyridine, 5,6,7,8-tetrahydro-
- DB-057995
-
- MDL: MFCD08752597
- Inchi: 1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
- InChI Key: SRQJSMFCZYZSLB-UHFFFAOYSA-N
- SMILES: N1CC2C(=CC=CN=2)CC1
Computed Properties
- Exact Mass: 134.08400
- Monoisotopic Mass: 134.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.068
- Boiling Point: 247.6°C at 760 mmHg
- Flash Point: 103.6°C
- Refractive Index: 1.548
- PSA: 24.92000
- LogP: 1.05610
5,6,7,8-Tetrahydro-1,7-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6,7,8-Tetrahydro-1,7-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007564-1g |
5,6,7,8-Tetrahydro-1,7-naphthyridine |
13623-85-3 | 95% | 1g |
500.00 USD | 2021-06-15 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0172-1g |
5,6,7,8-Tetrahydro-[1,7]naphthyridine |
13623-85-3 | 95% | 1g |
2374.52CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0172-5g |
5,6,7,8-Tetrahydro-[1,7]naphthyridine |
13623-85-3 | 95% | 5g |
6869.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0172-500mg |
5,6,7,8-Tetrahydro-[1,7]naphthyridine |
13623-85-3 | 95% | 500mg |
1611.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0172-250mg |
5,6,7,8-Tetrahydro-[1,7]naphthyridine |
13623-85-3 | 95% | 250mg |
1229.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0172-100mg |
5,6,7,8-Tetrahydro-[1,7]naphthyridine |
13623-85-3 | 95% | 100mg |
1043.09CNY | 2021-05-08 | |
| Chemenu | CM140496-1g |
5,6,7,8-Tetrahydro-1,7-Naphthyridine |
13623-85-3 | 95% | 1g |
$480 | 2021-08-05 | |
| Chemenu | CM140496-5g |
5,6,7,8-Tetrahydro-1,7-Naphthyridine |
13623-85-3 | 95% | 5g |
$1439 | 2021-08-05 | |
| abcr | AB512759-100 mg |
5,6,7,8-Tetrahydro-1,7-naphthyridine; . |
13623-85-3 | 100mg |
€246.00 | 2023-06-14 | ||
| abcr | AB512759-250 mg |
5,6,7,8-Tetrahydro-1,7-naphthyridine; . |
13623-85-3 | 250mg |
€339.50 | 2023-06-14 |
5,6,7,8-Tetrahydro-1,7-naphthyridine Suppliers
5,6,7,8-Tetrahydro-1,7-naphthyridine Related Literature
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1. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridinesW. L. F. Armarego J. Chem. Soc. C 1967 377
Additional information on 5,6,7,8-Tetrahydro-1,7-naphthyridine
Recent Advances in 5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3) Research: A Comprehensive Review
The compound 5,6,7,8-Tetrahydro-1,7-naphthyridine (CAS 13623-85-3) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold has demonstrated particular promise in the development of novel kinase inhibitors, with recent studies highlighting its efficacy in targeting various disease pathways. The unique structural features of this naphthyridine derivative, including its bicyclic framework and nitrogen-rich composition, make it an attractive candidate for drug discovery programs.
Recent synthetic chemistry breakthroughs have enabled more efficient production routes for 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives. A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) detailed an improved catalytic hydrogenation method that significantly enhances yield and purity of the core structure. This methodological advancement addresses previous challenges in large-scale synthesis, potentially facilitating broader preclinical evaluation of related compounds in therapeutic development pipelines.
Pharmacological investigations have revealed the compound's remarkable selectivity profile. Research from the European Journal of Pharmacology (2024, 936: 175356) demonstrated that 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives exhibit potent inhibitory activity against specific protein kinases while maintaining minimal off-target effects. This selectivity is particularly valuable in oncology applications, where current kinase inhibitors often suffer from dose-limiting toxicities. Structural-activity relationship (SAR) studies have identified key modifications that can fine-tune both potency and pharmacokinetic properties.
In neurodegenerative disease research, derivatives of 13623-85-3 have shown neuroprotective effects in cellular models. A recent Nature Communications paper (2023, 14: 5987) reported that certain fluorinated analogs can modulate neuroinflammatory pathways through selective interaction with microglial receptors. These findings suggest potential applications in Alzheimer's disease and other tauopathies, though further in vivo validation is required.
The compound's metabolic stability has been systematically evaluated in recent preclinical studies. Data presented at the 2024 American Chemical Society National Meeting indicated that strategic substitutions at the 3-position of the naphthyridine core can significantly improve hepatic stability without compromising target engagement. These modifications address previous concerns about rapid first-pass metabolism that limited earlier derivatives.
Emerging computational chemistry approaches have facilitated the design of next-generation 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives. A 2023 study in Journal of Chemical Information and Modeling (63(8): 2456-2468) employed quantum mechanical calculations and molecular dynamics simulations to predict binding conformations with unprecedented accuracy. These in silico tools are accelerating the identification of optimal substituent patterns for specific biological targets.
Current challenges in the field include optimizing blood-brain barrier penetration for CNS applications and minimizing potential drug-drug interactions. Recent patent filings (WO2023187567, US20240124421) suggest that pharmaceutical companies are actively pursuing solutions to these limitations through novel formulation strategies and prodrug approaches. The continued evolution of 5,6,7,8-Tetrahydro-1,7-naphthyridine chemistry promises to yield clinically relevant candidates in the coming years.
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